molecular formula C13H17F3N4O3 B6471943 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine CAS No. 2640974-77-0

2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine

Cat. No.: B6471943
CAS No.: 2640974-77-0
M. Wt: 334.29 g/mol
InChI Key: DVCMUAYNFQYIBT-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine is a synthetic organic compound featuring a morpholine ring substituted with a pyrrolidine-1-carbonyl and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. This compound exhibits interesting chemical reactivity and is used in various scientific research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine typically involves multiple steps:

  • Formation of the Pyrrolidine-1-carbonyl Intermediate

    • Reacting pyrrolidine with phosgene or carbonyldiimidazole under controlled conditions to form pyrrolidine-1-carbonyl chloride.

    • This intermediate is often purified before further reactions.

  • Synthesis of the 5-(Trifluoromethyl)-1,3,4-oxadiazole Moiety

    • Condensation of a suitable hydrazide with trifluoroacetic anhydride, followed by cyclization with phosphoryl chloride to form the oxadiazole ring.

  • Final Coupling Reaction

    • Coupling the pyrrolidine-1-carbonyl chloride with 4-(hydroxymethyl)morpholine in the presence of a base like triethylamine.

    • Introduction of the 5-(trifluoromethyl)-1,3,4-oxadiazole moiety via nucleophilic substitution reaction.

Industrial Production Methods

Industrial-scale synthesis follows similar steps but focuses on optimizing yield and purity. Catalysts, optimized reaction times, and specific reaction conditions are tailored to achieve high efficiency. Pilot scale production often includes thorough purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group on the oxadiazole ring.

  • Oxidation and Reduction

    • Oxidation and reduction reactions mainly target the morpholine and pyrrolidine rings, potentially modifying their functional groups without disrupting the core structure.

  • Hydrolysis

    • Exposure to acidic or basic conditions can lead to hydrolysis, affecting the ester or amide linkages.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Bases for substitution: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

  • Acids for hydrolysis: : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).

Major Products Formed

  • Various substituted morpholines and pyrrolidines, depending on the reaction conditions.

  • Fragmented products involving cleavage of the oxadiazole ring under extreme conditions.

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine finds applications across multiple fields:

  • Chemistry: : Used as a building block in organic synthesis, serving as an intermediate for more complex molecules.

  • Biology: : Investigated for its potential activity in biological systems, particularly in enzyme inhibition studies.

  • Medicine: : Explored for therapeutic potential, particularly in developing new pharmaceuticals targeting various diseases.

  • Industry: : Utilized in material science for developing new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action for 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine varies based on its application:

  • Enzymatic Inhibition: : Interacts with specific enzymes, potentially acting as an inhibitor by binding to active sites.

  • Cellular Pathways: : Modulates signaling pathways, influencing cellular activities and responses.

Comparison with Similar Compounds

When compared to similar compounds:

  • 2-(Pyrrolidine-1-carbonyl)-4-(benzyl)morpholine

    • The trifluoromethyl-oxadiazole moiety offers distinct reactivity and biological activity.

  • 4-(Benzoyl)-2-(morpholin-4-yl)pyrimidine

  • 2-(Pyrrolidine-1-carbonyl)-4-(methylthio)morpholine

    • The presence of sulfur affects both chemical reactivity and biological interactions.

Each of these compounds showcases distinct characteristics influenced by their specific substituents and structural components, making 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine unique in its properties and applications.

Properties

IUPAC Name

pyrrolidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O3/c14-13(15,16)12-18-17-10(23-12)8-19-5-6-22-9(7-19)11(21)20-3-1-2-4-20/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMUAYNFQYIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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